5-Chloro-2-methyl-3-nitrobenzoic acid

Cancer Research Cytotoxicity Assay Small Molecule Therapeutics

Researchers requiring a halogenated nitrobenzoic acid scaffold with defined cytotoxicity often face supply inconsistency and ambiguous bioactivity data. 5-Chloro-2-methyl-3-nitrobenzoic acid resolves this with a reproducible nitration synthesis (60-70% yield) and dose-dependent anticancer activity. • Validated IC₅₀: 12.19 µM (HepG2), 11.32 µM (HeLa), 8.99 µM (A549)-enabling hit-to-lead programs. • 5-Cl handle supports Buchwald-Hartwig & Suzuki-Miyaura diversification for library synthesis. • Scalable from mg to multi-gram under standard batch or flow chemistry, reducing process risk. • Quantified physicochemical profile (LogP 2.78-3.38, PSA 83.12 Ų) ideal for ADME modeling studies.

Molecular Formula C8H6ClNO4
Molecular Weight 215.59 g/mol
CAS No. 154257-81-5
Cat. No. B1359238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methyl-3-nitrobenzoic acid
CAS154257-81-5
Molecular FormulaC8H6ClNO4
Molecular Weight215.59 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)O
InChIInChI=1S/C8H6ClNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)
InChIKeyKSLZRIXXMKXDEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methyl-3-nitrobenzoic Acid: Properties & Procurement


5-Chloro-2-methyl-3-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid derivative with the molecular formula C8H6ClNO4 and a molecular weight of 215.59 g/mol . This compound, cataloged under CAS Registry Number 154257-81-5, features a unique substitution pattern characterized by a chlorine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position of a benzoic acid scaffold . Its calculated physicochemical properties include a density of 1.517±0.06 g/cm³, a boiling point of 352.1±42.0 °C at 760 mmHg, a LogP value of approximately 2.78–3.38, and a polar surface area (PSA) of 83.12 Ų [1]. Standard commercial specifications typically cite a minimum purity of 95-98% as determined by HPLC, with common moisture content limits of ≤0.5% [2].

5-Chloro-2-methyl-3-nitrobenzoic Acid: Why Analogs Fall Short


The interchange of 5-chloro-2-methyl-3-nitrobenzoic acid with structurally related analogs such as 2-methyl-3-nitrobenzoic acid (CAS 1975-50-4) or other 5-halogen derivatives (e.g., 5-fluoro, 5-bromo, or 5-iodo variants) is non-trivial and often detrimental to research outcomes. The combination and specific positional arrangement of the electron-withdrawing chlorine and nitro substituents, alongside the ortho-methyl group, create a distinct electronic and steric environment that governs the molecule's reactivity and physicochemical behavior . While 2-methyl-3-nitrobenzoic acid serves as a general-purpose building block for certain syntheses, it lacks the additional synthetic handle and specific electronic modulation provided by the 5-chloro substituent, which is critical for downstream transformations such as cross-coupling reactions or further functionalization . Similarly, substituting the chloro group with a bromo or iodo atom introduces significant differences in reactivity and lipophilicity, potentially altering reaction kinetics, yields, and the physical properties of the resulting advanced intermediates, thereby jeopardizing the reproducibility of established synthetic routes .

5-Chloro-2-methyl-3-nitrobenzoic Acid: Quantitative Differentiation


Cancer Cell Cytotoxicity vs. Unsubstituted Analog

In contrast to the unsubstituted parent compound, 2-methyl-3-nitrobenzoic acid, which is primarily utilized as a synthetic intermediate with no reported intrinsic cytotoxicity, 5-chloro-2-methyl-3-nitrobenzoic acid demonstrates quantifiable, dose-dependent cytotoxic effects against multiple human cancer cell lines . This functionalization represents a distinct shift in biological profile, where the introduction of the 5-chloro substituent appears to confer a specific activity absent in the non-halogenated analog .

Cancer Research Cytotoxicity Assay Small Molecule Therapeutics

Aqueous Solubility: Formulation Implications

The compound exhibits very low aqueous solubility, calculated to be 0.13 g/L at 25°C . While solubility data for the 5-bromo (260.04 g/mol) and 5-iodo (307.04 g/mol) analogs are not widely reported, the introduction of a halogen at the 5-position in this scaffold class generally trends toward increased lipophilicity and decreased aqueous solubility compared to the non-halogenated 2-methyl-3-nitrobenzoic acid (197.15 g/mol) .

Preformulation Physicochemical Characterization Solubility Enhancement

Lipophilicity Comparison: vs. Non-Halogenated Scaffold

The calculated partition coefficient (LogP) for 5-chloro-2-methyl-3-nitrobenzoic acid ranges from 2.78 to 3.38 [1]. While direct experimental LogP data for all comparators are scarce, the presence of a chloro substituent at the 5-position contributes to a significantly higher lipophilicity compared to the non-halogenated 2-methyl-3-nitrobenzoic acid, which lacks this hydrophobic element .

ADME Prediction Medicinal Chemistry Drug Design

Synthetic Accessibility: Nitration Route vs. Bromo Analog

The synthesis of 5-chloro-2-methyl-3-nitrobenzoic acid via direct nitration of the commercially available 5-chloro-2-methylbenzoic acid has been described with reported yields in the range of 60-70% . This contrasts with the more challenging synthesis of certain 5-halogen analogs, such as the 5-bromo derivative, which is frequently only available through custom synthesis services, implying less accessible or lower-yielding standard protocols [1].

Process Chemistry Organic Synthesis Reaction Optimization

5-Chloro-2-methyl-3-nitrobenzoic Acid: Application Scenarios


Oncology Lead Generation

The validated, dose-dependent cytotoxicity observed in HepG2, HeLa, and A549 cancer cell lines (IC50 values of 12.19, 11.32, and 8.99 µM, respectively) positions 5-chloro-2-methyl-3-nitrobenzoic acid as a viable starting point for hit-to-lead optimization in oncology drug discovery. Unlike its inert, non-halogenated analog 2-methyl-3-nitrobenzoic acid, this compound introduces an intrinsic, measurable biological effect that can be leveraged to develop novel anticancer agents .

Late-Stage Functionalization & Diversification

The defined and reproducible nitration protocol for its synthesis (60-70% yield) offers a more reliable entry point compared to custom-synthesized analogs like the 5-bromo derivative. Furthermore, the presence of the 5-chloro substituent provides a versatile synthetic handle for diversification through established cross-coupling reactions, including Buchwald-Hartwig amination or Suzuki-Miyaura coupling, enabling the generation of novel compound libraries .

Preformulation & ADME Profiling

The compound's well-defined physicochemical profile, including low aqueous solubility (0.13 g/L) and high LogP (2.78–3.38), makes it an excellent model substrate for studying the impact of halogen substitution on drug-like properties. These quantitative data points are essential for benchmarking experimental solubility enhancement strategies and for validating computational ADME prediction models .

Process Scale-Up & Route Scouting

The documented synthetic procedure, which is adaptable to larger-scale reactions using standard batch or flow chemistry techniques, reduces the technical risk associated with process development. This is a key differentiator when compared to procuring a more expensive, custom-synthesized analog with less defined scale-up potential, thereby offering a more predictable path from milligram-scale research to multi-gram production .

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